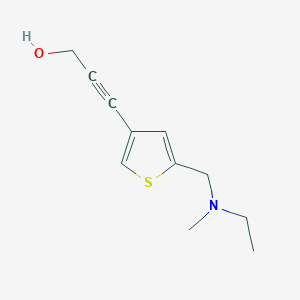![molecular formula C10H17Cl B13178289 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[310]hexane is an organic compound characterized by a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.
Isopropylation: The addition of the isopropyl group is typically carried out using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation and isopropylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane involves its interaction with molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in various chemical reactions. The bicyclic structure may influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the isopropyl group, leading to different chemical properties.
3-(Propan-2-YL)bicyclo[3.1.0]hexane: Lacks the chloromethyl group, affecting its reactivity.
Bicyclo[3.1.0]hexane Derivatives: Various derivatives with different functional groups can be compared to highlight the unique properties of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane.
Uniqueness
The presence of both chloromethyl and isopropyl groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and interactions.
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Cl/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3 |
Clé InChI |
LIQGDBNDYMBRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC2CC2C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)
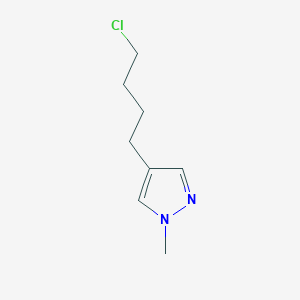
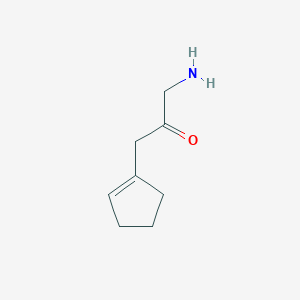




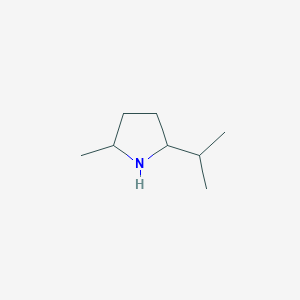
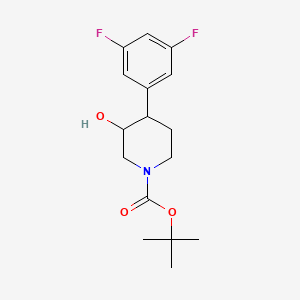
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
